2-Bromo-5-(4-methoxyphenyl)pyrazine

Description

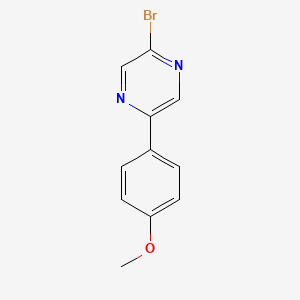

2-Bromo-5-(4-methoxyphenyl)pyrazine is a heteroaromatic compound featuring a pyrazine core substituted with a bromine atom at position 2 and a 4-methoxyphenyl group at position 5. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, confers significant electronic and steric properties to the molecule. Bromine enhances electrophilic reactivity, enabling cross-coupling reactions, while the 4-methoxyphenyl group contributes steric bulk and modulates electronic characteristics through electron-donating methoxy substituents.

Its structural versatility allows for functionalization at the bromine site, enabling the development of inhibitors, ligands, and optoelectronic materials .

Properties

Molecular Formula |

C11H9BrN2O |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

2-bromo-5-(4-methoxyphenyl)pyrazine |

InChI |

InChI=1S/C11H9BrN2O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3 |

InChI Key |

LXXPDFSGLYALGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(C=N2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations

- 2-Bromo-5-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyrazine (21a): This compound () replaces the 4-methoxyphenyl group with a pyrazolyl ring bearing fluorophenoxy and isopropoxy substituents. The pyrazolyl group introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering steric hindrance compared to the planar 4-methoxyphenyl group.

- 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine (): Incorporates an imidazo-fused pyrazine ring, increasing aromatic conjugation and rigidity. The 4-chlorophenyl group provides stronger electron-withdrawing effects than methoxy, influencing reactivity in Suzuki-Miyaura couplings.

- Pyrazine-containing acene-type molecular ribbons (): These extended structures feature multiple pyrazine units fused linearly, creating n-type semiconductors with tunable LUMO levels (-3.24 to -3.78 eV). In contrast, 2-bromo-5-(4-methoxyphenyl)pyrazine is a smaller molecule with a single pyrazine ring, limiting delocalization but offering synthetic flexibility.

Coordination Complexes

- [(2-Bromo-5-(1H-pyrazol-1-yl)pyrazine)Re(CO)₃Br] (): This rhenium(I) complex uses a pyrazine-pyrazole ligand. The bromine atom facilitates coordination to Re, while the pyrazole group introduces additional π-conjugation. Compared to this compound, the pyrazole substituent enhances MLCT (metal-to-ligand charge transfer) transitions, enabling applications in photophysics and proton sensing .

Physicochemical Properties

Data Tables

Table 1: Structural and Electronic Comparison

*Estimated from reduction potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.